4-ethyl-N-methylbenzenesulfonamide

Medicinal Chemistry Synthetic Chemistry Drug Discovery

4-Ethyl-N-methylbenzenesulfonamide (CAS 401583-57-1) is a benzenesulfonamide derivative with a well-defined molecular formula (C9H13NO2S) and weight (199.27 g/mol). It serves as a crucial synthetic intermediate and a versatile scaffold in medicinal chemistry, particularly for the development of novel heterocyclic compounds with potential biological activities.

Molecular Formula C9H13NO2S
Molecular Weight 199.27
CAS No. 401583-57-1
Cat. No. B2736239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-methylbenzenesulfonamide
CAS401583-57-1
Molecular FormulaC9H13NO2S
Molecular Weight199.27
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NC
InChIInChI=1S/C9H13NO2S/c1-3-8-4-6-9(7-5-8)13(11,12)10-2/h4-7,10H,3H2,1-2H3
InChIKeyGZEGYUODPNDJLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-N-methylbenzenesulfonamide (CAS 401583-57-1): A Defined Sulfonamide Scaffold for Chemical Biology and Medicinal Chemistry


4-Ethyl-N-methylbenzenesulfonamide (CAS 401583-57-1) is a benzenesulfonamide derivative with a well-defined molecular formula (C9H13NO2S) and weight (199.27 g/mol) . It serves as a crucial synthetic intermediate and a versatile scaffold in medicinal chemistry, particularly for the development of novel heterocyclic compounds with potential biological activities [1]. Its structure, featuring a 4-ethyl group on the benzene ring and an N-methyl group on the sulfonamide nitrogen, distinguishes it from other sulfonamide building blocks and is key to its application in creating focused chemical libraries .

Why Generic Substitution of 4-Ethyl-N-methylbenzenesulfonamide (CAS 401583-57-1) Can Compromise Experimental Reproducibility


In silico modeling and structure-activity relationship (SAR) studies confirm that even minor structural variations on the benzenesulfonamide core, such as the specific placement of alkyl groups, can significantly alter key physicochemical properties like lipophilicity and steric bulk, leading to different binding affinities and pharmacokinetic profiles [1]. While a generic or closely related sulfonamide may appear similar, substituting 4-ethyl-N-methylbenzenesulfonamide with a different positional isomer or a differently alkylated analog (e.g., N-ethyl-4-methylbenzenesulfonamide) can introduce variables that undermine the reproducibility of a synthetic route or a biological assay. The specific combination of a 4-ethyl substituent and an N-methyl group in this compound provides a defined chemical handle for derivatization that is not interchangeable with other sulfonamide building blocks [1].

Quantitative Evidence Guide for the Selection of 4-Ethyl-N-methylbenzenesulfonamide (CAS 401583-57-1)


Synthetic Utility of 4-Ethyl-N-methylbenzenesulfonamide as a Key Intermediate for Bioactive Heterocycles

This compound is not an end-product but a defined starting material for synthesizing libraries of heterocyclic compounds with potent anticancer and antimicrobial activity. In a 2020 study, researchers used this exact scaffold to generate a series of novel chlorosulfonylcarbamate and urea derivatives. While the study does not provide direct quantitative data for the unsubstituted parent compound 4-ethyl-N-methylbenzenesulfonamide itself, it establishes its critical role as the core scaffold from which several derivatives demonstrated 'excellent' and 'significant' in-vitro activity against cancer cell lines (CACO, A549, HEP-2) and microbial strains compared to reference drugs [1].

Medicinal Chemistry Synthetic Chemistry Drug Discovery

Defined Purity Profile of 4-Ethyl-N-methylbenzenesulfonamide from Commercial Suppliers

For researchers requiring a material with a verified purity baseline, 4-ethyl-N-methylbenzenesulfonamide (CAS 401583-57-1) is commercially available with a specified minimum purity of 95% . Suppliers like AKSci and Leyan provide this quantitative specification, which is a critical procurement parameter for ensuring reproducible synthetic yields and minimizing side reactions. In contrast, some less common or non-commercial sulfonamide analogs may lack a defined purity specification or require in-house purification and characterization before use, adding time and cost to a project.

Chemical Procurement Analytical Chemistry Quality Control

Structural Distinction of 4-Ethyl-N-methylbenzenesulfonamide as a Unique Synthetic Handle

The compound is defined by its specific substitution pattern: a para-ethyl group on the phenyl ring and an N-methyl group on the sulfonamide. This is a structural isomer of other known sulfonamide building blocks, such as N-ethyl-4-methylbenzenesulfonamide (CAS 80-39-7), which has a para-methyl group and an N-ethyl group . While quantitative SAR data comparing the two exact isomers is not directly available, it is a fundamental principle of medicinal chemistry that such structural changes affect lipophilicity (logP), steric hindrance, and metabolic stability. The unique substitution pattern of CAS 401583-57-1 provides a distinct chemical handle, making it a preferred scaffold when a specific steric and electronic profile is required for subsequent derivatization [1].

Chemical Synthesis Structure-Activity Relationship (SAR) Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 4-Ethyl-N-methylbenzenesulfonamide (CAS 401583-57-1)


Medicinal Chemistry: Generation of Diverse Heterocyclic Libraries for Drug Discovery

This compound is the scaffold of choice for the synthesis of novel heterocyclic derivatives, including those bearing thiazole, imidazo[2,1-b]thiazole, coumarin, and pyridine moieties, which have been reported as anticancer and antimicrobial agents [1]. The evidence from Section 3 shows it is a proven starting material for creating libraries of bioactive molecules, making it a valuable asset in early-stage drug discovery programs where structural diversification is key. Researchers can leverage this defined building block to systematically explore SAR around the benzenesulfonamide core.

Chemical Synthesis: A High-Purity Building Block for Multi-Step Syntheses

As established in Section 3, the commercial availability of 4-ethyl-N-methylbenzenesulfonamide with a verified minimum purity of 95% makes it an ideal starting material for complex, multi-step organic syntheses. Its use eliminates the need for initial in-house purification, ensuring a consistent and reliable foundation for building more complex molecules, thereby improving the overall efficiency and yield of synthetic pathways.

Chemical Biology: Probing Structure-Activity Relationships (SAR) with a Defined Sulfonamide Core

The specific substitution pattern of this compound (4-ethyl, N-methyl) distinguishes it from other sulfonamide isomers like CAS 80-39-7 . In a chemical biology or SAR study, this structural distinction is critical. Researchers can use 4-ethyl-N-methylbenzenesulfonamide as a well-defined, single variable to probe how the position of alkyl groups on the sulfonamide scaffold affects biological activity, target binding, or physicochemical properties when compared to its isomers or other analogs.

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